Methyl 5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylate
Description
Methyl 5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylate (IUPAC name: methyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate, CAS 2234283-46-4) is a bicyclic compound with a fused [3.1.1]heptane core. Key features include:
- Molecular formula: C₈H₁₀FNO₃, molecular weight 187.2 g/mol .
- Structural motifs: A 3-azabicyclo[3.1.1]heptane scaffold with a fluorine substituent at position 5, a methyl ester at position 1, and a ketone at position 2 .
- Physicochemical properties: LogP = -0.43, polar surface area (PSA) = 55 Ų, 2 rotatable bonds, and moderate hydrophilicity .
- Applications: Serves as a versatile building block in medicinal chemistry, particularly for central nervous system (CNS) drug candidates due to its rigid bicyclic framework and fluorine substitution .
Properties
Molecular Formula |
C8H12FNO2 |
|---|---|
Molecular Weight |
173.18 g/mol |
IUPAC Name |
methyl 5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylate |
InChI |
InChI=1S/C8H12FNO2/c1-12-6(11)7-2-8(9,3-7)5-10-4-7/h10H,2-5H2,1H3 |
InChI Key |
IZVZNGWJIJQYKL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CC(C1)(CNC2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylate typically involves the reduction of spirocyclic oxetanyl nitriles. This process can be carried out using sodium borohydride (NaBH4) and cobalt chloride (CoCl2) in methanol under reflux conditions . The reaction yields the desired compound with a good efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety protocols for handling reactive intermediates .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can further modify the bicyclic structure.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Methyl 5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which Methyl 5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylate exerts its effects involves interactions with specific molecular targets. The fluorine atom and the azabicyclo heptane core play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Bicyclic Systems
Table 1: Key Structural Comparisons
Key Observations :
- Functional Group Variations : Ethyl and tert-butyl esters (e.g., ) alter lipophilicity (LogP increases with larger alkyl groups), impacting membrane permeability.
- Substituent Effects : Fluorine at position 5 (target) enhances metabolic stability and electronegativity compared to bromine in [2.2.1] analogs .
Physicochemical and Pharmacological Properties
Table 2: Physicochemical Comparison
*Estimated values based on structural analogs.
Pharmacological Insights :
- Target Compound : Low LogP (-0.43) and moderate PSA (55 Ų) suggest balanced solubility and permeability, favorable for oral bioavailability .
- tert-Butyl Analogue : Higher LogP (~1.20) and PSA (65 Ų) may reduce CNS penetration but improve protein binding .
- Brominated [2.2.1] Derivative: Higher LogP (1.78) and lower PSA (43 Ų) indicate greater lipophilicity, suited for non-polar targets .
Table 3: Availability and Pricing
Biological Activity
Methyl 5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylate (CAS No. 2580179-50-4) is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H18FNO4
- Molecular Weight : Not specified in the sources.
- Structure : The compound features a bicyclic structure with a fluorine atom and a carboxylate group, which may influence its biological interactions.
Biological Activity Overview
This compound has been studied for various biological activities, including antibacterial and antifungal properties. Its structural characteristics suggest potential interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to methyl 5-fluoro-3-azabicyclo[3.1.1]heptane have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. A notable study demonstrated that derivatives of this compound exhibited potent activity against multidrug-resistant strains, highlighting its potential as a therapeutic agent in combating resistant infections .
The exact mechanism of action of this compound is not fully elucidated, but it is hypothesized to involve:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
- Disruption of Membrane Integrity : The compound may disrupt bacterial membranes, leading to cell lysis.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
